molecular formula C26H32N4O2 B2561050 N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine CAS No. 866154-99-6

N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine

Cat. No. B2561050
CAS RN: 866154-99-6
M. Wt: 432.568
InChI Key: YYMDWHNHIDKQGY-UHFFFAOYSA-N
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Description

“N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a nitro group (-NO2) and at the 2-position with an amine group (-NH2). The amine is further substituted with two (4-tert-butylphenyl)methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the nitro and amine groups, and the attachment of the (4-tert-butylphenyl)methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the nitro group, the amine group, and the bulky (4-tert-butylphenyl)methyl groups. These groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The amine group is a common site for various reactions, including acylation and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could contribute to the compound’s reactivity, while the bulky (4-tert-butylphenyl)methyl groups could influence its solubility .

Scientific Research Applications

Chemical Alternatives and Safety Assessments

A significant portion of research related to N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine focuses on finding safer chemical alternatives, particularly in the context of bisphenol A (BPA) replacements. BPA is restricted due to its reproductive toxicity and endocrine-disrupting properties, leading to the exploration of alternative substances. Among these alternatives, compounds such as bisphenol S (BPS), bisphenol AF (BPAF), and p-tert-butylphenol have been studied for their potential hazard, particularly concerning reproductive toxicity and endocrine disruption (Braver-Sewradj, van Spronsen, & Hessel, 2020). These studies highlight the need for full evaluation, including in vitro data, to guide targeted testing and ensure the safety of alternatives to BPA.

Advanced Synthesis Methods

Research has also delved into the synthesis of complex chemicals, exemplified by a study on the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate in the preparation of metal passivators and light-sensitive materials. This synthesis demonstrates the efficiency and environmental benefits of new green chemistry methods (Gu, Yu, Zhang, & Xu, 2009).

Reduction of Toxic Substances in Food

Lactic acid bacteria (LAB) have been found to reduce toxic substances in food, such as N-nitrosamines and biogenic amines, through adsorption or degradation mechanisms. This reduction is crucial for improving food safety and managing the risks associated with these compounds (Shao, Xu, Chen, Li, & Luo, 2021).

Water and Wastewater Treatment

The removal of N-Nitrosodimethylamine (NDMA) and its precursors from water and wastewater has been a focus of research due to the toxic nature of these compounds. Advanced oxidation processes have been explored for their effectiveness in mineralizing NDMA and improving water treatment schemes, highlighting the anthropogenic origin of NDMA precursors and the challenges in their removal (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

properties

IUPAC Name

N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-25(2,3)21-11-7-19(8-12-21)17-29(24-27-15-23(16-28-24)30(31)32)18-20-9-13-22(14-10-20)26(4,5)6/h7-16H,17-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMDWHNHIDKQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(C)(C)C)C3=NC=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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